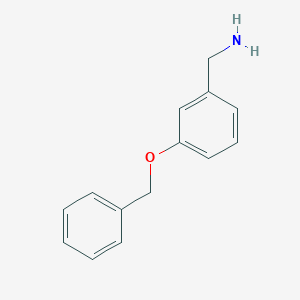

(3-(Benzyloxy)phenyl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(3-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMBEHWAKBRTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451731 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104566-43-0 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(Benzyloxy)phenyl)methanamine chemical properties and structure

An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)methanamine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant applications in medicinal chemistry and drug development. We will explore its core chemical structure, physicochemical properties, a representative synthetic pathway, and spectroscopic profile. A particular focus is placed on its emerging role as a foundational scaffold for the development of targeted therapeutics, including potent enzyme inhibitors. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a detailed understanding of this versatile compound.

Chemical Identity and Structure Elucidation

This compound is a primary amine featuring a benzyloxy substituent on a phenylmethanamine core. This unique arrangement of a flexible ether linkage and a reactive amine group makes it a valuable building block in organic synthesis.

The structure consists of a central benzene ring substituted at the 1- and 3-positions. The 1-position holds a methanamine group (-CH₂NH₂), which is the primary reactive site for nucleophilic additions and amide bond formations. The 3-position is substituted with a benzyloxy group (-OCH₂C₆H₅), which imparts significant lipophilicity and can be involved in crucial binding interactions within biological targets. The benzyloxy group also serves as a common protecting group for phenols, which can be cleaved under specific conditions to reveal a hydroxyl group if required for downstream synthetic steps or as a pharmacophore feature.

Core Identifiers:

-

IUPAC Name: this compound

-

Molecular Weight (Free Base): 213.28 g/mol [2]

-

Common Form: Often supplied as a hydrochloride salt (C₁₄H₁₅NO·HCl)[3]

2D Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its aromatic nature and the presence of the primary amine. The hydrochloride salt is typically a solid, facilitating easier handling and storage compared to the free base, which may be an oil.

| Property | Value / Description | Source(s) |

| Physical Form | Solid (as hydrochloride salt) | |

| Molecular Formula | C₁₄H₁₅NO (Free Base) C₁₄H₁₅NO·HCl (HCl Salt) | [1][2][3] |

| Molecular Weight | 213.28 g/mol (Free Base) 249.74 g/mol (HCl Salt) | [2][3] |

| Purity | Commercially available at ≥95% | [3] |

| Storage | Store at room temperature, protected from light and moisture. | |

| Solubility | Expected to be soluble in methanol and other polar organic solvents. The HCl salt has higher aqueous solubility than the free base. |

Synthesis and Purification

This compound is not a naturally occurring compound and must be prepared synthetically. A common and effective strategy for its synthesis is the chemical reduction of 3-(benzyloxy)benzonitrile. This approach is widely used for the preparation of benzylamines from their corresponding nitriles due to the high availability of starting materials and the efficiency of the reduction step.[6]

Workflow for Synthesis of this compound

Caption: Synthetic workflow from nitrile to the target amine.

Detailed Experimental Protocol: Reduction of 3-(Benzyloxy)benzonitrile

This protocol describes a representative lab-scale synthesis using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for nitriles.

Causality Statement: Lithium aluminum hydride is chosen for its high reactivity and efficiency in converting nitriles to primary amines. The reaction is performed in an anhydrous ether solvent, like tetrahydrofuran (THF), as LiAlH₄ reacts violently with water. The aqueous workup is performed cautiously to quench excess hydride and hydrolyze the intermediate aluminum complexes to liberate the amine product.

Materials:

-

3-(Benzyloxy)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 3-(benzyloxy)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

-

Filtration and Extraction: The resulting slurry is stirred at room temperature for 30 minutes, and the solids are removed by filtration through a pad of celite, washing the filter cake with THF. The combined filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo to yield the crude product.

-

Purification: The crude amine is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent tailing of the amine on the acidic silica) to afford pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different types of protons. Key signals would include: a singlet for the two benzylic protons (-O-CH₂-Ph) around 5.1 ppm, a singlet for the two aminomethyl protons (-CH₂-NH₂) around 3.8 ppm, and a complex multiplet pattern in the aromatic region (approx. 6.8-7.5 ppm) for the 9 aromatic protons from the two distinct phenyl rings. A broad singlet for the amine protons (-NH₂) would also be present, which can exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 12 distinct signals (due to symmetry in the benzyl phenyl ring). Notable signals would include the aminomethyl carbon (~46 ppm), the benzylic ether carbon (~70 ppm), and a series of signals in the aromatic region (~113-160 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands would include: a broad stretch around 3300-3400 cm⁻¹ for the N-H bonds of the primary amine, a peak around 1250 cm⁻¹ for the C-O ether stretch, and multiple peaks corresponding to aromatic C=C and C-H stretching.[7]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺ at m/z 214.12, confirming the molecular weight of the free base.

Applications in Research and Drug Development

This compound is a valuable intermediate, primarily utilized as a scaffold in the synthesis of more complex molecules with biological activity. Its structure provides a versatile platform for introducing diversity through modification of the amine and the aromatic rings.

Core Application: Development of CARM1 Inhibitors for Melanoma

A significant and recent application of this scaffold is in the development of potent and selective inhibitors of Coactivator-associated arginine methyltransferase 1 (CARM1).[8] CARM1 is an enzyme that has emerged as a promising therapeutic target for various cancers, including melanoma.

In a 2024 study published in the Journal of Medicinal Chemistry, researchers used the (2-(benzyloxy)phenyl)methanamine isomer as a starting point to synthesize a series of derivatives.[8] One of the lead compounds from this series demonstrated remarkable potency with an IC₅₀ of 2 ± 1 nM for CARM1 and showed significant anti-proliferative effects against melanoma cell lines.[8] The benzyloxy group was crucial for achieving high potency, likely by occupying a key hydrophobic pocket in the enzyme's active site. The methanamine group served as an anchor point for building out the rest of the inhibitor structure to achieve selectivity and desired pharmacological properties. This work highlights the compound's potential as a foundational element for novel anticancer agents.[8]

Conceptual Role of the Scaffold in Enzyme Inhibition

Caption: Interaction of the scaffold with an enzyme active site.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related structural analogs provide a strong basis for assessing its potential hazards.

-

Potential Hazards: Based on analogs, this compound is expected to be a skin and eye irritant.[9] Inhalation of dust or vapors may cause respiratory tract irritation.[10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.

-

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is more than a simple organic chemical; it is a strategically designed building block that offers a blend of lipophilicity, reactivity, and structural rigidity. Its straightforward synthesis and versatile functional groups make it an attractive starting point for synthetic campaigns. As demonstrated by its recent and successful application in the development of highly potent CARM1 inhibitors, this scaffold holds considerable promise for the future of targeted drug discovery, particularly in oncology. Researchers equipped with an understanding of its properties and synthesis are well-positioned to leverage this compound in the creation of novel and impactful chemical entities.

References

-

ChemUniverse. (n.d.). This compound hydrochloride. Available from: [Link]

-

PubChem. (n.d.). {3-[(Benzyloxy)methyl]phenyl}methanamine. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Available from: [Link]

-

3M. (n.d.). Safety Data Sheet. Available from: [Link]

-

Ivy Fine Chemicals. (n.d.). [3-(benzyloxy)phenyl]methanamine hydrochloride. Available from: [Link]

-

PubChem. (n.d.). (2-(Benzyloxy)phenyl)methanamine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). (Benzyloxy)(methyl)amine. National Center for Biotechnology Information. Available from: [Link]

-

Chemsigma. (n.d.). This compound HYDROCHLORIDE. Available from: [Link]

-

Journal of Medicinal Chemistry. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. ACS Publications. Available from: [Link]

-

PubChem. (n.d.). 3-Methylbenzylamine. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

-

NIST. (n.d.). Benzenemethanamine, N-phenyl-. NIST WebBook. Available from: [Link]

-

SpectraBase. (n.d.). [4-(Benzyloxy)phenyl]-N-methylmethanamine. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

-

PubMed Central (PMC). (n.d.). (3-Benzoylphenyl)(phenyl)methanone. National Institutes of Health. Available from: [Link]

-

National Institutes of Health (NIH). (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

-

NIST. (n.d.). N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. NIST WebBook. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions. Available from: [Link]

-

NIST. (n.d.). Benzenemethanamine, N-phenyl-N-(phenylmethyl)-. NIST WebBook. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Available from: [Link]

- Google Patents. (n.d.). Preparation method of phenylmethylamine.

- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

-

Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Available from: [Link]

Sources

- 1. This compound CAS#: [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. ivychem.com [ivychem.com]

- 5. This compound HYDROCHLORIDE [104566-41-8] | Chemsigma [chemsigma.com]

- 6. CN104557564A - Preparation method of phenylmethylamine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cas No. | (3-(Benzyloxy)-2-(thiophen-3-yl)phenyl)methanamine hydrochloride | Matrix Scientific [matrixscientific.com]

- 10. fishersci.com [fishersci.com]

(3-(Benzyloxy)phenyl)methanamine CAS number and molecular weight

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3-(Benzyloxy)phenyl)methanamine, a versatile building block in medicinal chemistry. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering a technical resource for its use in research and development.

Core Compound Identity

This compound is an organic compound featuring a benzylamine core substituted with a benzyloxy group at the meta-position. This structural motif is of significant interest in the design of novel therapeutic agents due to its presence in various biologically active molecules.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₅NO | |

| Molecular Weight | 213.28 g/mol | |

| CAS Number (Hydrochloride Salt) | 104566-41-8 |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a two-step process starting from 3-hydroxybenzonitrile. This pathway involves the protection of the hydroxyl group as a benzyl ether, followed by the reduction of the nitrile to a primary amine.

Step 1: Synthesis of 3-(Benzyloxy)benzonitrile

The first step is a Williamson ether synthesis, where the phenoxide of 3-hydroxybenzonitrile acts as a nucleophile, attacking benzyl chloride to form the benzyl ether.

-

Reaction: 3-hydroxybenzonitrile + Benzyl chloride → 3-(Benzyloxy)benzonitrile

-

Reagents and Conditions: Potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). The reaction is typically carried out over an extended period to ensure complete conversion.[1]

-

Causality: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile. DMF is an excellent polar aprotic solvent for this type of SN2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.

Step 2: Reduction of 3-(Benzyloxy)benzonitrile to this compound

The nitrile group of 3-(Benzyloxy)benzonitrile is then reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation.

-

Reaction: 3-(Benzyloxy)benzonitrile + H₂ → this compound

-

Reagents and Conditions: Raney Nickel or another suitable catalyst, hydrogen gas (H₂), and a solvent such as ethanol. The reaction is typically run under pressure and at a slightly elevated temperature.[2]

-

Causality: The catalyst, such as Raney Nickel, adsorbs both the nitrile and hydrogen gas onto its surface, lowering the activation energy for the reduction. The use of a protic solvent like ethanol helps in the protonation of the intermediate imine, leading to the final amine product.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. Its structural features allow for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Derivatives of benzyloxy-substituted phenylmethanamines have been investigated for their potential as:

-

Enzyme Inhibitors: The arylmethanamine motif is present in compounds that show affinity for enzymes such as monoamine oxidase (MAO), which are relevant targets in the treatment of neurodegenerative diseases.[3]

-

Neuroprotective Agents: Benzyloxy benzamide derivatives have been explored as neuroprotective agents for conditions like ischemic stroke. These compounds can act as inhibitors of protein-protein interactions, such as the PSD95-nNOS interaction, which is implicated in neuronal damage.[4]

-

Antimicrobial Agents: The general aromatic-amine scaffold is a common feature in compounds designed to target bacterial cell membranes or enzymes.[3]

The benzyloxy group can serve as a lipophilic moiety to enhance membrane permeability, while the amine group provides a handle for further functionalization or for forming key interactions with biological targets.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the specific SDS for any purchased material and to perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological pathways. As with any chemical substance, proper safety precautions are essential during handling and use. This guide serves as a foundational resource for researchers and scientists looking to incorporate this compound into their research endeavors.

References

-

ChemUniverse. This compound hydrochloride. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]

- Google Patents.

Sources

- 1. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. (Benzyloxy)(methyl)amine | C8H11NO | CID 13417387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-(Benzyloxy)phenyl)methanamine | C14H15NO | CID 13754432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

Introduction: The Significance of 3-Benzyloxybenzylamine

An In-depth Technical Guide to the Synthesis of 3-Benzyloxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

3-Benzyloxybenzylamine is a key bifunctional molecule featuring a primary amine and a benzyl ether. The primary amine serves as a versatile nucleophile and a precursor for a wide array of functional groups, while the benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions.[1] This unique combination of functionalities makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and functional materials. The strategic placement of the benzyloxy group at the meta-position influences the electronic properties and conformational flexibility of the molecule, making it a desirable scaffold in drug design.

Strategic Overview of Synthetic Pathways

The synthesis of 3-benzyloxybenzylamine necessitates a multi-step approach, primarily involving the protection of a phenolic hydroxyl group followed by the introduction of an aminomethyl group. The choice of the starting material and the sequence of reactions are critical to achieving high yields and purity. This guide will explore three robust and widely applicable synthetic routes:

-

Pathway A: Reductive Amination of 3-Benzyloxybenzaldehyde.

-

Pathway B: Gabriel Synthesis from 3-Benzyloxybenzyl Halide.

-

Pathway C: Reduction of 3-Benzyloxybenzonitrile.

Each pathway will be discussed in detail, highlighting the mechanistic rationale and providing step-by-step experimental procedures.

Pathway A: Reductive Amination of 3-Benzyloxybenzaldehyde

Reductive amination is a highly efficient and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[2][3] This pathway involves the initial formation of an imine from 3-benzyloxybenzaldehyde and an ammonia source, followed by in-situ reduction to the desired amine.[2] This one-pot approach is often preferred for its operational simplicity and high atom economy.

Rationale and Mechanistic Insight

The reaction proceeds in two key steps:

-

Imine Formation: 3-Benzyloxybenzaldehyde reacts with an ammonia equivalent (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine. This reaction is typically catalyzed by a weak acid.[4]

-

Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to the corresponding amine.[3] These reagents are particularly effective as they are less reactive towards the starting aldehyde, thus minimizing side reactions.[2]

Experimental Protocol

Step 1: Synthesis of 3-Benzyloxybenzaldehyde

The precursor, 3-benzyloxybenzaldehyde, is synthesized via a Williamson ether synthesis from 3-hydroxybenzaldehyde and benzyl bromide.[5]

-

Materials: 3-hydroxybenzaldehyde, benzyl bromide, potassium carbonate (K₂CO₃), acetone, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M NaOH solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-benzyloxybenzaldehyde, which can be purified by column chromatography if necessary.

-

Step 2: Reductive Amination

-

Materials: 3-benzyloxybenzaldehyde, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol, acetic acid.

-

Procedure:

-

Dissolve 3-benzyloxybenzaldehyde (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in methanol.

-

Add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2M HCl.

-

Make the solution basic (pH > 10) with the addition of concentrated NaOH solution.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-benzyloxybenzylamine.

-

Visualization of Pathway A

Caption: Reductive Amination Pathway for 3-benzyloxybenzylamine Synthesis.

Pathway B: Gabriel Synthesis from 3-Benzyloxybenzyl Halide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often encountered in direct amination with ammonia.[6][7][8] This pathway involves the N-alkylation of potassium phthalimide followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine.[9][10]

Rationale and Mechanistic Insight

-

Preparation of 3-Benzyloxybenzyl Halide: The starting material, 3-benzyloxybenzyl alcohol (obtained by reduction of 3-benzyloxybenzaldehyde), is converted to the corresponding benzyl chloride or bromide. This is typically achieved using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[11][12]

-

N-Alkylation of Potassium Phthalimide: The phthalimide anion acts as a surrogate for the ammonia anion (NH₂⁻) and undergoes nucleophilic substitution with the 3-benzyloxybenzyl halide.[8]

-

Deprotection: The resulting N-(3-benzyloxybenzyl)phthalimide is cleaved to release the primary amine. The Ing-Manske procedure, which uses hydrazine, is often preferred as it proceeds under milder conditions than acidic or basic hydrolysis and results in the formation of a stable phthalhydrazide precipitate.[6][8]

Experimental Protocol

Step 1: Synthesis of 3-Benzyloxybenzyl Alcohol

-

Materials: 3-benzyloxybenzaldehyde, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve 3-benzyloxybenzaldehyde (1.0 eq.) in methanol and cool to 0 °C.

-

Add sodium borohydride (1.1 eq.) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with water and remove the methanol under reduced pressure.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-benzyloxybenzyl alcohol.

-

Step 2: Synthesis of 3-Benzyloxybenzyl Chloride

-

Materials: 3-benzyloxybenzyl alcohol, thionyl chloride (SOCl₂), dichloromethane (DCM), N,N-dimethylformamide (DMF, catalytic).

-

Procedure:

-

Dissolve 3-benzyloxybenzyl alcohol (1.0 eq.) in anhydrous DCM and add a catalytic amount of DMF.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq.) dropwise.[13]

-

Stir the reaction at room temperature for 1 hour.

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench excess thionyl chloride.

-

Separate the layers and extract the aqueous phase with DCM.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give 3-benzyloxybenzyl chloride.[11]

-

Step 3: Gabriel Synthesis

-

Materials: 3-benzyloxybenzyl chloride, potassium phthalimide, N,N-dimethylformamide (DMF), hydrazine hydrate.

-

Procedure:

-

Dissolve 3-benzyloxybenzyl chloride (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.

-

Heat the mixture at 80-100 °C for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-(3-benzyloxybenzyl)phthalimide. Filter and wash with water.

-

Suspend the crude phthalimide derivative in ethanol and add hydrazine hydrate (1.5 eq.).

-

Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the mixture, acidify with concentrated HCl, and filter off the phthalhydrazide.

-

Neutralize the filtrate with a strong base (e.g., NaOH) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain 3-benzyloxybenzylamine.

-

Visualization of Pathway B

Caption: Gabriel Synthesis Pathway for 3-benzyloxybenzylamine.

Pathway C: Reduction of 3-Benzyloxybenzonitrile

The catalytic hydrogenation of a nitrile to a primary amine is a clean and efficient transformation, often providing high yields with minimal byproducts.[14][15] This pathway is particularly attractive for industrial-scale synthesis due to the use of heterogeneous catalysts that can be easily recovered and recycled.[16]

Rationale and Mechanistic Insight

-

Synthesis of 3-Benzyloxybenzonitrile: This intermediate can be prepared from 3-hydroxybenzonitrile via Williamson ether synthesis, analogous to the preparation of the corresponding aldehyde.

-

Catalytic Hydrogenation: The nitrile group is reduced to a primary amine using a suitable catalyst, such as Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina, under a hydrogen atmosphere.[17] The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to prevent the formation of secondary and tertiary amines as byproducts.[15] The addition of ammonia can help to suppress the formation of these byproducts.

Experimental Protocol

Step 1: Synthesis of 3-Benzyloxybenzonitrile

-

Materials: 3-hydroxybenzonitrile, benzyl bromide, potassium carbonate, acetone.

-

Procedure: Follow the procedure for the Williamson ether synthesis described in Pathway A, Step 1, using 3-hydroxybenzonitrile as the starting material.

Step 2: Catalytic Hydrogenation

-

Materials: 3-benzyloxybenzonitrile, Raney Nickel (or 10% Pd/C), ethanol, ammonia solution (optional), hydrogen gas.

-

Procedure:

-

In a high-pressure reactor (e.g., a Parr hydrogenator), place a solution of 3-benzyloxybenzonitrile (1.0 eq.) in ethanol.

-

Add a catalytic amount of Raney Nickel (as a slurry in ethanol) or 10% Pd/C. The addition of a small amount of ammonia solution can improve the selectivity for the primary amine.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80 °C and stir vigorously until hydrogen uptake ceases.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the catalyst through a pad of Celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 3-benzyloxybenzylamine.

-

Visualization of Pathway C

Caption: Nitrile Reduction Pathway for 3-benzyloxybenzylamine Synthesis.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |

| A: Reductive Amination | 3-Hydroxybenzaldehyde | 3-Benzyloxybenzaldehyde | One-pot amination, high atom economy, mild conditions.[2] | Requires a selective reducing agent to avoid aldehyde reduction. |

| B: Gabriel Synthesis | 3-Hydroxybenzaldehyde | 3-Benzyloxybenzyl chloride | High yield of primary amine, avoids over-alkylation.[6][8] | Multi-step, uses stoichiometric phthalimide, harsh deprotection conditions (if not using hydrazine). |

| C: Nitrile Reduction | 3-Hydroxybenzonitrile | 3-Benzyloxybenzonitrile | Clean reaction, catalyst can be recycled, suitable for large scale.[16] | Requires high-pressure hydrogenation equipment, potential for byproduct formation. |

Conclusion

The synthesis of 3-benzyloxybenzylamine can be effectively achieved through several distinct pathways, each with its own set of advantages and considerations. The choice of the optimal route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and access to specialized equipment. The reductive amination pathway offers a balance of efficiency and operational simplicity for laboratory-scale synthesis. The Gabriel synthesis provides a robust method for obtaining a high-purity primary amine. For industrial applications, the catalytic hydrogenation of the corresponding nitrile presents a scalable and economically viable option. By understanding the underlying principles and experimental nuances of each pathway, researchers can confidently select and execute the most appropriate synthesis of this valuable chemical intermediate.

References

- Gabriel Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

3-(BENZYLOXY)BENZOYL CHLORIDE | CAS#:61535-46-4 | Chemsrc. (n.d.). Retrieved from [Link]

-

The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. Retrieved from [Link]

-

The Gabriel synthesis to prepare benzylamine. Interpretation. (2024, February 26). Filo. Retrieved from [Link]

-

Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Benzyl azide synthesis by azidonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Nickel-lanthanum-catalysed hydrogenation of benzonitrile (BN)-reaction pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Heterogeneous catalysts for the hydrogenation of benzonitrile to benzylamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]

- Preparation method of 3-methoxybenzyl chloride. (n.d.). Google Patents.

-

Reaction pathways associated with the hydrogenation of benzonitrile... (n.d.). ResearchGate. Retrieved from [Link]

-

Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile (Free... (n.d.). ResearchGate. Retrieved from [Link]

-

Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. (n.d.). Queen's University Belfast. Retrieved from [Link]

-

Benzyl (Bn) Protective Group. (2014, March 9). Chem-Station Int. Ed. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Three main products observed in the reductive amination of benzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]

-

Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

- Synthesis method of hydroxybenzylamine. (n.d.). Google Patents.

- Manufacturing method for benznidazole production and the industrial scaling thereof. (n.d.). Google Patents.

Sources

- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. The Gabriel synthesis to prepare benzylamine. Interpretation: The Gabriel.. [askfilo.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 17. researchgate.net [researchgate.net]

Literature review on the applications of benzyloxybenzylamine compounds

An In-depth Technical Guide to the Applications of Benzyloxybenzylamine Compounds

Introduction

Benzyloxybenzylamine and its derivatives represent a versatile class of organic compounds that have garnered significant attention in various scientific and industrial fields. Characterized by a benzylamine core structure further functionalized with a benzyloxy group, these compounds serve as crucial intermediates and bioactive molecules. Their unique structural features, combining the reactivity of the benzylamine moiety with the steric and electronic properties of the benzyloxy group, make them attractive scaffolds for the design and synthesis of novel compounds with a wide range of applications. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the diverse applications of benzyloxybenzylamine compounds, with a particular focus on their roles in drug discovery, agrochemicals, and as versatile chemical building blocks.

The Benzyloxybenzylamine Scaffold: A Privileged Structure

The benzyloxybenzylamine scaffold can be considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The benzyloxybenzylamine core offers several key features that contribute to its versatility:

-

Aromatic Rings: The two phenyl rings provide a platform for a variety of intermolecular interactions, including π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets.

-

Flexible Ether Linkage: The oxygen atom in the benzyloxy group introduces a degree of conformational flexibility, allowing the molecule to adopt different orientations to fit into various binding pockets.

-

Basic Amino Group: The benzylamine nitrogen is basic and can be protonated at physiological pH, enabling ionic interactions with acidic residues in proteins. This group also serves as a convenient handle for further chemical modifications.

These features, combined with the relative ease of synthesis and modification, have made benzyloxybenzylamine derivatives a fruitful area of research for the development of new therapeutic agents and other functional molecules.

Synthetic Methodologies

The synthesis of benzyloxybenzylamine compounds typically involves a few key strategic steps, starting from readily available precursors. The most common approach involves the protection of a hydroxybenzaldehyde, followed by the introduction of the amine functionality.

General Synthetic Route

A widely employed synthetic pathway to 4-benzyloxybenzylamine is illustrated below. This multi-step process is adaptable for the synthesis of various substituted derivatives.

Figure 1: A general synthetic scheme for the preparation of 4-benzyloxybenzylamine.

Key Experimental Protocol: Synthesis of 4-Benzyloxybenzaldehyde

This protocol outlines the synthesis of a key intermediate, 4-benzyloxybenzaldehyde, from 4-hydroxybenzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-benzyloxybenzaldehyde.

Reductive Amination to Form Benzyloxybenzylamine

The resulting 4-benzyloxybenzaldehyde can then be converted to 4-benzyloxybenzylamine via reductive amination. This can be achieved using various reagents, with common methods including catalytic hydrogenation (e.g., H₂, Raney Ni) or the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) in the presence of an ammonia source.

Applications in Drug Discovery and Development

The benzyloxybenzylamine scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and neurology.

Anticancer Activity

Derivatives of benzyloxybenzylamine have shown significant promise as anticancer agents, acting through various mechanisms.

Tubulin Polymerization Inhibition

A series of novel N-benzylbenzamide derivatives, which can be synthesized from benzyloxybenzylamine precursors, have been identified as potent tubulin polymerization inhibitors.[1] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[1]

Induction of Apoptosis in Leukemia Cells

Certain benzyloxybenzaldehyde derivatives, key precursors to benzyloxybenzylamines, have demonstrated significant anticancer activity against human leukemia (HL-60) cells.[2][3] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[3] The mechanism of action involves the disruption of the mitochondrial membrane potential.[3]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | ~1-10 | [3] |

| N-benzylbenzamide derivative 20b | Various | 0.012 - 0.027 | [1] |

| 2-acetyl-benzylamine | MOLM-14 | 0.40 | [4] |

| 2-acetyl-benzylamine | NB-4 | 0.39 | [4] |

Table 1: In vitro anticancer activity of selected benzyloxybenzylamine and related derivatives.

Figure 2: Simplified signaling pathway for the anticancer effects of some benzyloxybenzylamine derivatives.

Antimicrobial Activity

The benzyloxybenzylamine core is also present in molecules with potent antimicrobial properties, including antibacterial and antifungal activities.

Inhibition of Bacterial Cell Division

Some derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ.[5] FtsZ is a crucial protein in bacterial cytokinesis, and its inhibition leads to filamentation and eventual cell death. This makes it an attractive target for the development of new antibiotics, particularly against drug-resistant strains.[5]

Activity Against Gram-Positive Bacteria

Newly synthesized carbazole derivatives incorporating a benzylamino moiety have shown effective inhibition of Gram-positive bacteria, such as Staphylococcus aureus.[6][7] Some of these compounds exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL.[6]

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

| 3-benzylamide derivatives | M. smegmatis, S. aureus | Good activity (zone ratio) | [5] |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Staphylococcus strains | 32 | [6] |

Table 2: Antimicrobial activity of selected benzyloxybenzylamine-related compounds.

Enzyme Inhibition

The structural features of benzyloxybenzylamine derivatives make them well-suited for targeting the active sites of various enzymes.

Monoamine Oxidase B (MAO-B) Inhibition

Several studies have focused on the design of benzyloxybenzylamine-based compounds as selective inhibitors of monoamine oxidase B (MAO-B).[8][9][10][11] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Thio/semicarbazide-based benzyloxy derivatives have been shown to be potent and selective MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.[10]

Acetyltransferase Eis Inhibition

In the fight against tuberculosis, substituted benzyloxy-benzylamine inhibitors of the acetyltransferase Eis have been discovered.[12] Eis is an enzyme that confers resistance to the aminoglycoside antibiotic kanamycin in Mycobacterium tuberculosis. Inhibitors based on the benzyloxy-benzylamine scaffold have been shown to restore the efficacy of kanamycin against resistant strains.[12]

| Target Enzyme | Inhibitor Type | IC₅₀ | Reference |

| MAO-B | Thio/semicarbazide-based benzyloxy derivatives | 0.11 µM | [10] |

| MAO-B | Benzylamine-sulfonamide derivatives | 0.041 µM | [8][11] |

| Acetyltransferase Eis | Substituted benzyloxy-benzylamine | ~1 µM | [12] |

Table 3: Enzyme inhibitory activity of benzyloxybenzylamine derivatives.

Neuroprotective Effects

Beyond enzyme inhibition for neurodegenerative diseases, benzyloxybenzylamine derivatives are also being explored for their neuroprotective potential in acute conditions like ischemic stroke.

Inhibition of PSD95-nNOS Interaction

Novel benzyloxy benzamide derivatives have been developed as potent neuroprotective agents that act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[13] This interaction is implicated in the neuronal damage that occurs during a stroke. By blocking this interaction, these compounds can reduce infarct size and improve neurological outcomes in preclinical models of stroke.[13]

Applications in Agrochemicals

The benzyloxybenzylamine scaffold and related structures are also utilized in the agrochemical industry, primarily in the development of fungicides and bactericides. The same principles of designing bioactive molecules for pharmaceutical targets can be applied to agricultural pests and pathogens.

Fungicides and Bactericides

Coumarin derivatives containing a benzylamine group have been synthesized and shown to possess excellent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice.[14] The mechanism of action of these compounds involves increasing the permeability of the bacterial membrane, leading to cell disruption.[14]

While specific commercial agrochemicals based directly on the benzyloxybenzylamine core are not as widely documented as their pharmaceutical counterparts, the structural motif is present in many developmental compounds. The principles of structure-activity relationship studies are actively used to optimize these compounds for potency against specific plant pathogens while minimizing environmental impact.[15]

Benzyloxybenzylamine as a Versatile Chemical Intermediate

Beyond its direct applications in bioactive molecules, benzyloxybenzylamine is a valuable building block in organic synthesis. The primary amine provides a nucleophilic center for a wide range of reactions, allowing for the construction of more complex molecular architectures.

Synthesis of N-Substituted Derivatives

The benzylamine moiety can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the systematic modification of the molecule's properties, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Use in Heterocyclic Chemistry

Benzyloxybenzylamine can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are themselves important classes of pharmacologically active molecules. For instance, it can be used in cyclization reactions to form benzimidazole or other fused-ring systems.[16][17]

Figure 3: The role of benzyloxybenzylamine as a versatile chemical intermediate.

Future Perspectives and Conclusion

The benzyloxybenzylamine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of functional molecules. Its continued prominence in medicinal chemistry is a testament to its versatility and privileged structural characteristics.

Future research in this area is likely to focus on several key aspects:

-

Optimization of Existing Leads: Many of the benzyloxybenzylamine derivatives identified as bioactive have the potential for further optimization to improve their potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Areas: The ability of this scaffold to interact with a variety of biological targets suggests that it may have applications in therapeutic areas that have not yet been extensively explored.

-

Development of Multi-Target Ligands: There is growing interest in the development of drugs that can modulate multiple targets simultaneously, which can be a more effective approach for treating complex diseases. The benzyloxybenzylamine scaffold is an excellent starting point for the design of such multi-target ligands.

-

Application in Bioconjugation: The reactive amine handle could be utilized for the conjugation of benzyloxybenzylamine-based molecules to polymers, nanoparticles, or other drug delivery systems to enhance their therapeutic efficacy.

References

-

Jedhe, G. S., et al. (2022). Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. European Journal of Medicinal Chemistry, 245, 114925. [Link]

-

Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

-

Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

-

Kowalska, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13880. [Link]

-

Pérez-Vásquez, A., et al. (2020). Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid. Letters in Drug Design & Discovery, 17(8), 1011-1021. [Link]

-

Li, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871. [Link]

-

Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1745-1748. [Link]

-

Kowalska, A., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13880. [Link]

-

Yıldırım, S., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]

-

Basha, S. J. S., et al. (2020). In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. Journal of Ethnopharmacology, 251, 112529. [Link]

-

Bai, S., et al. (2025). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

-

Chandran, N., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. Scientific Reports, 13(1), 21396. [Link]

-

Chandran, N., et al. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Scientific Reports, 14(1), 1. [Link]

-

Bai, S., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Letters in Organic Chemistry, 22. [Link]

-

Yıldırım, S., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]

-

Ökten, S., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7319. [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2465-2472. [Link]

-

Tian, J., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

Tan, C. X., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. [Link]

-

Singh, N., et al. (2021). Chemistry and Pharmacological Activities of Benzimidazole Derivatives -An Overview. ResearchGate. [Link]

-

N/A. (2025). Synthesis of N-Benzylacrylamide. ResearchGate. [Link]

-

Syngenta. (n.d.). Discovery of Agrochemicals. [Link]

Sources

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]

- 16. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Safety, handling, and storage guidelines for (3-(Benzyloxy)phenyl)methanamine

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of (3-(Benzyloxy)phenyl)methanamine

Section 1: Compound Profile & Core Hazard Analysis

This compound is a primary amine used in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure, combining a reactive primary amine with a benzyl ether, dictates its specific handling and storage requirements. While detailed toxicological data for this specific isomer is not extensively published, the known hazards of the benzylamine chemical class provide a robust framework for ensuring laboratory safety.[1] The primary hazards are associated with its corrosive nature and potential for harm upon contact or ingestion.[2][3]

1.1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.28 g/mol | [4] |

| Appearance | Varies; often a liquid or low-melting solid | General chemical properties |

| Boiling Point | Data not widely available; Benzylamine boils at 185°C | [1] |

| Solubility | Moderately soluble in water, miscible with many organic solvents | [1] |

| CAS Number | 22035-37-8 (for the free base) | Internal Knowledge |

1.2: GHS Hazard Identification

Based on the hazard profile of closely related benzylamines, this compound should be handled as a substance with the following potential classifications.

| Hazard Class | Classification | GHS Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Aquatic Hazard | Acute, Category 3 | H402: Harmful to aquatic life |

Section 2: The Causality of Amine Reactivity: Understanding the "Why"

The stringent protocols for handling this compound are rooted in the fundamental chemistry of its primary amine functional group. Understanding this reactivity is key to appreciating the necessity of each safety measure.

-

Corrosivity and Basicity: The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. This allows it to readily react with acidic protons, including those on biological macromolecules like proteins and lipids. This reactivity is the basis of its corrosive nature, causing severe chemical burns upon contact with skin or eyes.[1][2] Immediate and thorough washing is critical because these burns can develop over time and may not be initially painful.[2]

-

Hygroscopicity and Air Sensitivity: Primary amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] Furthermore, the basic amine group can react with atmospheric carbon dioxide (CO₂) to form the corresponding carbamate or carbonate salt. This degradation not only reduces the purity of the reagent but can also alter its physical state and reactivity in subtle ways. For high-purity applications, such as in drug development, preventing this atmospheric contact is paramount.[6][7] This necessitates storage in tightly sealed containers and, for long-term or high-purity needs, under an inert atmosphere.[6]

Section 3: Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

3.1: Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of vapors and contain any potential spills.[8][10]

-

Safety Stations: An eyewash station and safety shower must be immediately accessible and in close proximity to the workstation.[8]

3.2: Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.[2] | Provides a barrier against a corrosive and dermally toxic substance. Gloves must be inspected before use and changed immediately if contamination is suspected.[11] |

| Eye Protection | Safety goggles with side shields or a full-face shield.[2][11] | Protects against splashes that can cause severe, irreversible eye damage.[2] |

| Skin/Body Protection | Flame-retardant lab coat and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or full-body suit.[2][10] | Prevents accidental skin contact from splashes or spills. Contaminated clothing must be removed immediately.[2][10] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12] |

Section 4: Protocols for Handling & Dispensing

A systematic workflow minimizes risk and preserves compound integrity. The following protocol outlines the standard procedure for handling this reagent.

4.1: Standard Handling Workflow

Caption: Standard workflow for handling this compound.

4.2: Inert Atmosphere Technique (for High-Purity Applications)

For experiments sensitive to moisture or CO₂, the use of air-sensitive techniques is required to maintain the compound's integrity.[13] This typically involves specialized glassware (e.g., Schlenk flasks) and dispensing from septum-sealed bottles (such as AcroSeal™ or Sure/Seal™ packaging) using a syringe.[13][14]

-

Setup: Assemble dry glassware under a positive pressure of an inert gas (Argon or Nitrogen).[13]

-

Pressurize: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

-

Transfer: Insert a clean, dry syringe with a second needle through the septum. Withdraw the desired volume of the liquid amine.

-

Dispense: Transfer the amine from the syringe into the reaction vessel, which is also maintained under a positive inert gas atmosphere.

-

Cleanup: Immediately rinse the syringe and needles with a suitable dry solvent to prevent clogging and degradation of the equipment.[14]

Section 5: Storage & Stability Management

Proper storage is crucial for both safety and maintaining the chemical's purity over time.[15]

5.1: General Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive chemicals.[8][16]

-

Container: Keep the container tightly closed and properly labeled.[5][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[15]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, and sources of ignition.[8][15]

-

Atmosphere: For long-term storage or to maintain high purity, storing under an inert gas like argon or nitrogen is strongly recommended to prevent degradation from atmospheric moisture and CO₂.[6]

5.2: Storage Protocol Decision Tree

Caption: Decision tree for selecting the appropriate storage protocol.

Section 6: Emergency Procedures & First Aid

Immediate and correct response to an incident is critical.[10]

6.1: Spill & Fire Response

-

Spill:

-

Evacuate all non-essential personnel from the area and move upwind.[10]

-

Wear full PPE, including respiratory protection if necessary.[2]

-

Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[2][10] Do not use combustible materials.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

-

Ventilate the area and decontaminate the spill site.[2]

-

-

Fire:

-

The compound is likely combustible. Vapors may form explosive mixtures with air.[10]

-

Use appropriate extinguishing media such as dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[3] A water spray can be used to cool fire-exposed containers.[10]

-

Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

-

6.2: First Aid Measures

Medical attention is required for all routes of exposure.[17] Present the Safety Data Sheet to the attending physician.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. [2][18] |

| Skin Contact | Immediately take off all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention , as corrosive injuries that are not treated are hard to cure.[2] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[16][17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [17] |

| Ingestion | Do NOT induce vomiting. [2] Rinse the mouth thoroughly with water.[2][19] If the person is conscious, give them a small amount of water to drink. There is a danger of perforation of the esophagus and stomach.[2] Call a physician or poison control center immediately. [2] |

Section 7: References

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

-

Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Heliyon. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

-

Bella Corp Trading Pty Ltd. (2021). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). {3-[(Benzyloxy)methyl]phenyl}methanamine. Retrieved from [Link]

-

PubChem. (n.d.). (2-(Benzyloxy)phenyl)methanamine. Retrieved from [Link]

-

Drew Marine. (2023). SAFETY AND STORAGE INFORMATION. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

GHC Gerling, Holz & Co. Handels GmbH. (2007). OXALYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. carlroth.com [carlroth.com]

- 3. lobachemie.com [lobachemie.com]

- 4. scbt.com [scbt.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. ossila.com [ossila.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. drew-marine.com [drew-marine.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. angenechemical.com [angenechemical.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. cdn.accentuate.io [cdn.accentuate.io]

Methodological & Application

Application Notes & Protocols: (3-(Benzyloxy)phenyl)methanamine as a Versatile Building Block in Organic Synthesis

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (3-(Benzyloxy)phenyl)methanamine. It serves as a versatile and crucial building block in modern organic synthesis. Moving beyond a simple catalog of reactions, this guide delves into the causality behind procedural choices, offering field-proven insights into its application in constructing complex molecular architectures.

The core utility of this compound lies in its dual functionality: a nucleophilic primary amine for chain elongation and a benzyl-protected phenol. This combination allows for sequential, selective modifications, making it an invaluable precursor for scaffolds found in numerous biologically active agents. The benzyloxy group not only serves as a robust protecting group for the phenol—which can be deprotected in a later step to reveal a new reactive handle—but also contributes to the overall lipophilicity and potential pharmacophoric interactions of the intermediate molecules.[1] Its application is particularly noted in the synthesis of inhibitors for targets like STAT3 and B-secretase (BACE-1), highlighting its relevance in contemporary drug discovery programs.[2][3]

Physicochemical Properties and Handling

This compound is a stable, commercially available reagent. Understanding its fundamental properties is critical for safe handling, accurate measurements, and successful reaction setup.

| Property | Value | Source(s) |

| CAS Number | 3295-63-8 | [4] |

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.28 g/mol | [5] |

| Appearance | White to yellow powder or crystals | [5] |

| Storage Conditions | 2-8°C, Keep in a dark place, sealed in dry | [5] |

Handling and Safety: As with all primary amines, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.

Core Application: Reductive Amination for Secondary Amine Synthesis

One of the most powerful and reliable applications of this compound is in the synthesis of secondary amines via reductive amination. This one-pot procedure converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine, which is reduced in situ.[6] This method is vastly superior to direct N-alkylation with alkyl halides, as it cleanly avoids the common problem of overalkylation, which leads to the formation of undesired tertiary amines and quaternary ammonium salts.[7]

The choice of reducing agent is critical for the success of this reaction. While strong hydrides like LiAlH₄ would reduce the starting carbonyl indiscriminately, milder reagents are required that selectively reduce the protonated imine intermediate over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary choice for this transformation. It is particularly effective under weakly acidic conditions, which are sufficient to catalyze imine formation without causing undesired side reactions.[8]

Workflow for One-Pot Reductive Amination

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: [chemicalbook.com]

- 5. (4-(Benzyloxy)phenyl)methanamine | 22171-15-9 [sigmaaldrich.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of (3-(Benzyloxy)phenyl)methanamine

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides detailed, validated analytical procedures for the quantitative and qualitative analysis of (3-(Benzyloxy)phenyl)methanamine, a key intermediate in pharmaceutical synthesis. We present two orthogonal and robust methods: 1) A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection , optimized for accurate quantification and routine quality control. 2) A Gas Chromatography-Mass Spectrometry (GC-MS) method , designed for definitive identification and sensitive trace-level analysis. The causality behind critical methodological choices—from mobile phase pH control to mass spectral fragmentation patterns—is thoroughly explained to empower researchers to adapt and troubleshoot these protocols effectively. All procedures are presented with comprehensive validation parameters in accordance with international regulatory guidelines.

Introduction: The Analytical Imperative for this compound

This compound (Molecular Formula: C₁₄H₁₅NO, Molecular Weight: 213.28 g/mol ) is a bifunctional molecule incorporating a primary amine and a benzyl ether.[1] Its structure makes it a versatile building block in the synthesis of complex pharmaceutical agents. The purity and concentration of this intermediate are critical quality attributes (CQAs) that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization during drug development and manufacturing.

This guide addresses the distinct analytical challenges posed by this molecule. The primary amine can cause peak tailing in chromatography due to interactions with active sites on stationary phases, while the molecule's overall structure lends itself to both liquid and gas chromatography.[2] We provide two complementary methods to provide a comprehensive analytical toolkit for researchers and drug development professionals.

Part I: Quantitative Analysis by Reversed-Phase HPLC with UV Detection

Method Rationale and Development Insights

Reversed-phase HPLC is the cornerstone of pharmaceutical analysis due to its versatility and robustness for moderately polar compounds.[3][4] The selection of this method was driven by the physicochemical properties of this compound.

-

Expertise-Driven Choices:

-